{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride

Solubility Formulation Medicinal Chemistry

Choose this hydrochloride salt (CAS 1955531-63-1, MW 241.76) for your medicinal chemistry workflow. Unlike the free base analog (CAS 91271-62-4), this salt form delivers enhanced aqueous solubility—critical for preparing stock solutions in PBS or cell culture media with minimal DMSO, thereby reducing solvent-associated artifacts in biological assays. The defined molecular weight as a single chemical entity ensures accurate, reproducible stoichiometry for synthetic transformations sensitive to free amine content. Leverage the benzyl alcohol and piperidine handles for scaffold hopping and fragment growing in structure-activity relationship (SAR) campaigns. Standard research purity: 95%.

Molecular Formula C13H20ClNO
Molecular Weight 241.76
CAS No. 1955531-63-1
Cat. No. B2845464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride
CAS1955531-63-1
Molecular FormulaC13H20ClNO
Molecular Weight241.76
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=C(C=C2)CO.Cl
InChIInChI=1S/C13H19NO.ClH/c15-11-13-6-4-12(5-7-13)10-14-8-2-1-3-9-14;/h4-7,15H,1-3,8-11H2;1H
InChIKeyGCOOVEYITUWSPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride (CAS 1955531-63-1) Chemical Profile


4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride (CAS 1955531-63-1) is a piperidine-substituted benzyl alcohol derivative offered as a hydrochloride salt . It is characterized as a synthetic organic compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . The material is supplied as a research intermediate with a typical purity specification of 95% . This compound serves as a building block or scaffold for further chemical elaboration in early-stage discovery and medicinal chemistry research .

Why Analogs Cannot Substitute for 4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride in Aqueous Research Protocols


Direct substitution with the free base analog (CAS 91271-62-4) or structurally similar piperidinylmethanol compounds is not straightforward due to the specific physicochemical properties imparted by the hydrochloride salt form. The presence of the chloride counterion directly influences the compound's solubility and stability profile. Using a non-salt analog can lead to precipitation in aqueous biological assays or different reaction kinetics in synthetic steps, thereby compromising experimental reproducibility . The hydrochloride salt is specifically manufactured to provide enhanced aqueous solubility compared to its free base counterpart, a critical factor for many downstream applications .

Quantitative Differentiation Guide for 4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride


Enhanced Aqueous Solubility: Hydrochloride Salt vs. Free Base

The target compound (hydrochloride salt) is formulated to exhibit superior aqueous solubility compared to its free base analog, 4-(Piperidin-1-ylmethyl)phenylmethanol (CAS 91271-62-4). This is a class-level property expected for hydrochloride salts of organic bases. The free base is reported to be soluble in organic solvents like methanol, ethanol, and DMSO, whereas the hydrochloride salt is noted for its enhanced aqueous solubility .

Solubility Formulation Medicinal Chemistry

Increased Molecular Weight and Stoichiometry for Precise Synthesis

The target compound's molecular weight (241.76 g/mol) is quantitatively higher than that of the free base analog (205.30 g/mol) [1]. This difference of 36.46 g/mol corresponds exactly to the mass of hydrogen chloride (HCl) and is crucial for accurate molar calculations in synthetic and analytical workflows.

Stoichiometry Synthetic Chemistry Analytical

Hydrochloride Salt Stability and Storage: Freezing vs. Cool Dry Conditions

Vendor storage specifications highlight a potential practical advantage. The target hydrochloride salt is specified for long-term storage in a 'cool, dry place' . In contrast, the free base analog is recommended for storage at -4°C or -20°C [1].

Stability Storage Procurement

Recommended Application Scenarios for 4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride


Aqueous Biological Assay Development

The enhanced aqueous solubility of the hydrochloride salt form makes it a more suitable candidate for preparing stock solutions and dose-response curves in aqueous buffers (e.g., PBS, cell culture media) compared to its free base analog. This minimizes the need for high DMSO concentrations, reducing solvent-associated artifacts in cell-based or biochemical assays .

Precise Stoichiometric Control in Multi-Step Synthesis

Use this salt form when exact molar equivalents are required in synthetic transformations, especially those sensitive to the presence of a free amine. The known molecular weight (241.76 g/mol) and single chemical entity status (vs. a mixture of free base and salt) ensures accurate and reproducible stoichiometry, which is critical for optimizing yields and minimizing byproduct formation .

Medicinal Chemistry Scaffold Elaboration

Employ this compound as a key building block for scaffold hopping or fragment growing in drug discovery projects. The piperidin-1-ylmethyl and benzyl alcohol functional groups offer multiple points for chemical diversification to generate novel analogs for structure-activity relationship (SAR) studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.